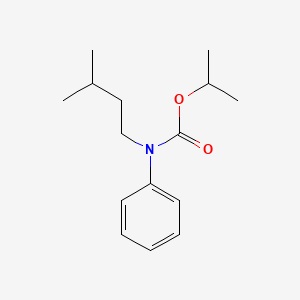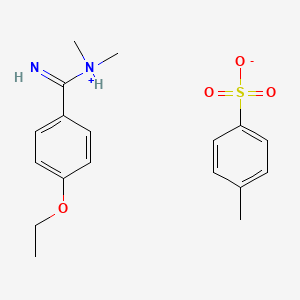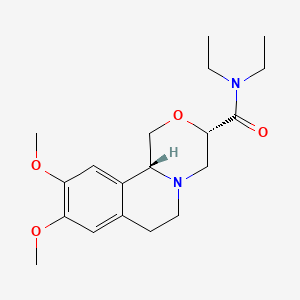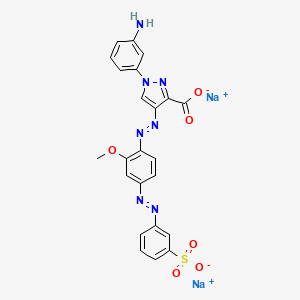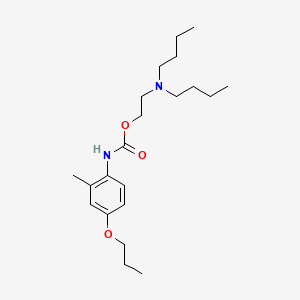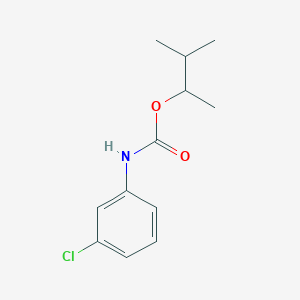
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C12H16ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a 3-chlorophenyl group and a 3-methylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
[ \text{3-chlorophenyl isocyanate} + \text{3-methylbutan-2-ol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines.
科学的研究の応用
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
類似化合物との比較
Similar Compounds
Isopropyl N-(3-chlorophenyl)carbamate: Similar in structure but with an isopropyl group instead of a 3-methylbutan-2-yl group.
Methyl N-(3-chlorophenyl)carbamate: Contains a methyl group instead of a 3-methylbutan-2-yl group.
Ethyl N-(3-chlorophenyl)carbamate: Contains an ethyl group instead of a 3-methylbutan-2-yl group.
Uniqueness
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3-methylbutan-2-yl group can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
特性
| 6289-21-0 | |
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC名 |
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15) |
InChIキー |
RBYVZCVTOHVIAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




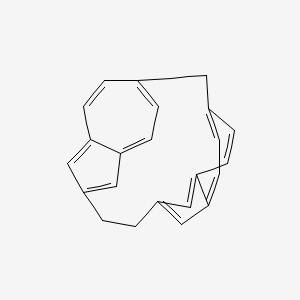
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)


